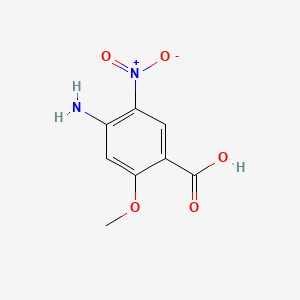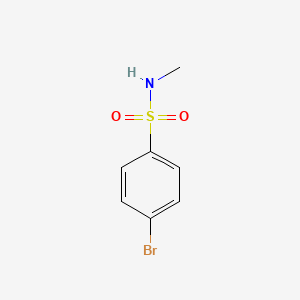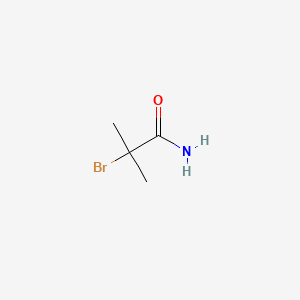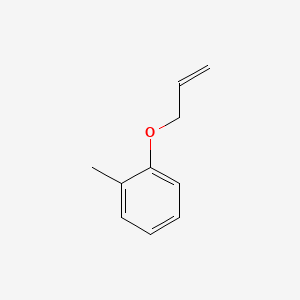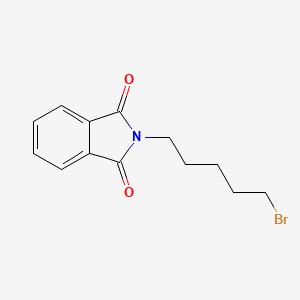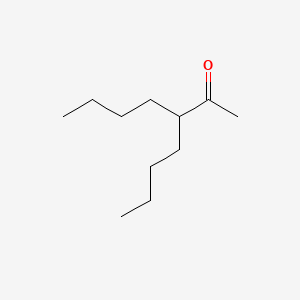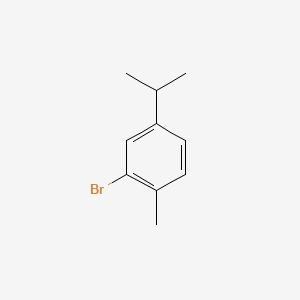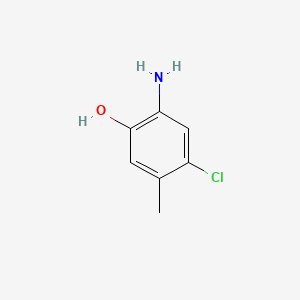
2-氨基-4-氯-5-甲基苯酚
描述
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 2-Amino-4-chloro-5-methylphenol and its derivatives has been a subject of interest. Crystal structure analysis through X-ray diffraction is a common method to determine the molecular geometry, bond lengths, and angles. Research has demonstrated the planar conformation of similar compounds and detailed their crystal packing and stabilization through weak intermolecular interactions (P. Sharmila et al., 2016) (P. Sharmila et al., 2016).
Chemical Reactions and Properties
2-Amino-4-chloro-5-methylphenol undergoes various chemical reactions, leveraging its amino and hydroxyl groups. It participates in condensation reactions, forming Schiff bases and other derivatives that exhibit a wide range of biological activities. The compound's reactivity towards different reagents underlines its chemical properties, making it a valuable intermediate in organic synthesis (M. Kose et al., 2013) (M. Kose et al., 2013).
Physical Properties Analysis
The physical properties of 2-Amino-4-chloro-5-methylphenol, such as melting point, boiling point, and solubility, are critical for its handling and application in chemical synthesis. These properties are influenced by the compound's molecular structure and the presence of functional groups. Studies on similar compounds provide insights into how structural variations impact physical properties, aiding in the prediction and modification of such characteristics for specific applications.
Chemical Properties Analysis
The chemical properties of 2-Amino-4-chloro-5-methylphenol, including acidity, basicity, and reactivity towards various chemical reagents, are pivotal for its utility in synthesis. The presence of amino and hydroxyl groups contributes to its ability to act as a nucleophile in reactions, forming bonds with electrophiles or participating in redox reactions. Research on analogous compounds highlights the influence of substituents on reactivity, offering a basis for understanding and exploiting these chemical properties in synthesis and material science (I. Kaya et al., 2012) (I. Kaya et al., 2012).
科学研究应用
合成和表征
- 抗增殖活性: 一项研究调查了洛逊与 2-氨基苯酚衍生物(包括 4-氯-2-氨基苯酚)之间的反应。该反应产生了具有抗增殖特性的化合物,针对各种癌细胞系进行了测试,显示出作为癌症治疗剂的潜力 (Kathawate 等人,2014)。
化学性质和反应
- 电化学性质: 另一项研究重点关注含有二茂铁基团的席夫碱和苯并咪唑衍生物,这些衍生物由 2-氨基-4-氯-5-硝基苯酚合成。这些化合物表现出多种抗菌活性,并显示出准可逆电化学行为 (约旦化学杂志,2022)。
生化应用
- 催化反应: 研究了用钒催化氧化 2-氨基-4-甲基苯酚以测定 EDTA,显示了其在分析化学应用中的潜力 (Nomura & Nakagawa, 1980)。
- 氧化缩合: 人血红蛋白氧化缩合 2-氨基-4-甲基苯酚的研究探讨了其在二氢菲咯嗪酮化合物形成中的作用,这可能对生物和医学研究产生影响 (Tomoda 等人,1991)。
生物医学研究
- 抗菌和抗糖尿病活性: 一项研究合成了 4-氨基苯酚衍生物并评估了它们的抗菌和抗糖尿病活性。这些衍生物对各种细菌菌株表现出广谱活性,并显着抑制淀粉酶和葡萄糖苷酶,表明在抗菌和糖尿病治疗研究中具有潜力 (Rafique 等人,2022)。
分子结构分析
- 晶体结构分析: 测定了 4-氯-2{[(2-羟基-5-甲基苯基)氨基]甲基}5-甲基苯酚的晶体结构,提供了对其分子构象和相互作用的见解,可用于开发新的化合物 (Sharmila 等人,2016)。
环境应用
- 酚类化合物的厌氧降解: 一项研究重点关注在混合上流厌氧污泥层反应器中各种酚类化合物的厌氧降解,包括 2-氯-5-甲基苯酚。这项研究对环境污染物的处理具有影响 (Sreekanth 等人,2009)。
癌症研究
- 席夫碱的抗癌活性: 从 2-氨基-5-氯苯甲酮合成和表征席夫碱的研究探讨了它们的抗癌活性。这些碱对癌细胞系表现出中度活性,突出了它们在癌症治疗中的潜力 (Uddin 等人,2020)。
作用机制
Target of Action
The primary target of 2-Amino-4-chloro-5-methylphenol is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for the normal functioning of the brain and nervous system .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function
Biochemical Pathways
Given its target, it is likely involved in the biosynthesis of vitamin B12 . The downstream effects of this could include impacts on neurological function, as vitamin B12 is crucial for nerve health.
Result of Action
Given its target, it may influence the biosynthesis of vitamin B12 and thus have potential effects on neurological function .
属性
IUPAC Name |
2-amino-4-chloro-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGJHZNOQSIFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068867 | |
| Record name | Phenol, 2-amino-4-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloro-5-methylphenol | |
CAS RN |
53524-27-9 | |
| Record name | 2-Amino-4-chloro-5-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53524-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chloro-5-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053524279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-amino-4-chloro-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-amino-4-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-chloro-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-CHLORO-5-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993BF9NXZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


